Cas no 901232-26-6 (2-((2-(4-bromophenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide)
2-((2-(4-bromophenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-[[2-(4-bromophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
- AKOS022031516
- F3407-0844
- 2-((2-(4-bromophenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- AKOS001787567
- 901232-26-6
- 2-{[2-(4-bromophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
-
- Inchi: 1S/C23H24BrN3O2S/c1-15-4-6-16(7-5-15)21-23(27-22(26-21)17-8-10-18(24)11-9-17)30-14-20(28)25-13-19-3-2-12-29-19/h4-11,19H,2-3,12-14H2,1H3,(H,25,28)(H,26,27)
- InChI Key: IFIASGPPZQFRBI-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C1=NC(=C(C2C=CC(C)=CC=2)N1)SCC(NCC1CCCO1)=O
Computed Properties
- Exact Mass: 485.07726g/mol
- Monoisotopic Mass: 485.07726g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 30
- Rotatable Bond Count: 7
- Complexity: 553
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5
- Topological Polar Surface Area: 92.3Ų
2-((2-(4-bromophenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3407-0844-2μmol |
2-{[2-(4-bromophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide |
901232-26-6 | 90%+ | 2μl |
$57.0 | 2023-05-22 | |
| Life Chemicals | F3407-0844-5μmol |
2-{[2-(4-bromophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide |
901232-26-6 | 90%+ | 5μl |
$63.0 | 2023-05-22 | |
| Life Chemicals | F3407-0844-10μmol |
2-{[2-(4-bromophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide |
901232-26-6 | 90%+ | 10μl |
$69.0 | 2023-05-22 | |
| Life Chemicals | F3407-0844-20μmol |
2-{[2-(4-bromophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide |
901232-26-6 | 90%+ | 20μl |
$79.0 | 2023-05-22 | |
| Life Chemicals | F3407-0844-1mg |
2-{[2-(4-bromophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide |
901232-26-6 | 90%+ | 1mg |
$54.0 | 2023-05-22 | |
| Life Chemicals | F3407-0844-2mg |
2-{[2-(4-bromophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide |
901232-26-6 | 90%+ | 2mg |
$59.0 | 2023-05-22 | |
| Life Chemicals | F3407-0844-3mg |
2-{[2-(4-bromophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide |
901232-26-6 | 90%+ | 3mg |
$63.0 | 2023-05-22 | |
| Life Chemicals | F3407-0844-4mg |
2-{[2-(4-bromophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide |
901232-26-6 | 90%+ | 4mg |
$66.0 | 2023-05-22 | |
| Life Chemicals | F3407-0844-5mg |
2-{[2-(4-bromophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide |
901232-26-6 | 90%+ | 5mg |
$69.0 | 2023-05-22 | |
| Life Chemicals | F3407-0844-10mg |
2-{[2-(4-bromophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide |
901232-26-6 | 90%+ | 10mg |
$79.0 | 2023-05-22 |
2-((2-(4-bromophenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 2-((2-(4-bromophenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Research Brief on 2-((2-(4-bromophenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide (CAS: 901232-26-6)
In recent years, the compound 2-((2-(4-bromophenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide (CAS: 901232-26-6) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical implications.
The compound, characterized by its imidazole-thioacetamide scaffold, has been investigated for its role as a modulator of various biological pathways. Recent studies have highlighted its interaction with key protein targets, particularly those involved in inflammatory and oncogenic signaling. The presence of the bromophenyl and p-tolyl groups enhances its binding affinity, while the tetrahydrofuran moiety contributes to its pharmacokinetic properties.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy in inhibiting the NF-κB pathway, a critical regulator of inflammation and immune responses. The researchers employed a combination of in vitro and in silico techniques to elucidate the compound's mechanism of action, revealing its potential as a novel anti-inflammatory agent. Additionally, molecular docking studies suggested strong interactions with the p65 subunit of NF-κB, further validating its therapeutic potential.
Another significant development was reported in a 2024 preprint article, which explored the compound's antitumor properties. Using a panel of cancer cell lines, the authors observed dose-dependent inhibition of cell proliferation, particularly in breast and colorectal cancer models. The compound's ability to induce apoptosis was attributed to its modulation of the PI3K/AKT/mTOR pathway, a finding supported by Western blot and flow cytometry analyses.
Despite these promising results, challenges remain in optimizing the compound's bioavailability and reducing off-target effects. A recent pharmacokinetic study highlighted the need for structural modifications to improve its metabolic stability, as the tetrahydrofuran ring was found to undergo rapid oxidation in vivo. Researchers are currently exploring prodrug strategies and formulation technologies to address these limitations.
In conclusion, 2-((2-(4-bromophenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide represents a promising candidate for further drug development. Its dual activity against inflammatory and oncogenic targets positions it as a potential multi-indication therapeutic. Future research should focus on advancing its preclinical profile and exploring combination therapies to maximize its clinical utility.
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